molecular formula C7H4BrNS B101063 3-Bromothieno[2,3-c]pyridine CAS No. 28783-17-7

3-Bromothieno[2,3-c]pyridine

Cat. No. B101063
Key on ui cas rn: 28783-17-7
M. Wt: 214.08 g/mol
InChI Key: YTWCEXXHTNFGKR-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

The title compounds is prepared essentially as described in synthesis of 3-bromothieno[3,2-c]pyridine using thieno[2,3-c]pyridine. mass spectrum (m/e): 215 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=NC=[CH:10][C:5]=2[S:4][CH:3]=1.S1C2=[CH:16][N:17]=CC=C2C=C1>>[Br:1][C:2]1[C:6]2[C:5](=[CH:10][N:17]=[CH:16][CH:7]=2)[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC2=C1C=NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=2C1=CN=CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=CN=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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